molecular formula C21H20O B12573575 7-Tert-butyl-1-methoxypyrene CAS No. 189371-39-9

7-Tert-butyl-1-methoxypyrene

Cat. No.: B12573575
CAS No.: 189371-39-9
M. Wt: 288.4 g/mol
InChI Key: QGLBFZUILRSYNX-UHFFFAOYSA-N
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Description

7-Tert-butyl-1-methoxypyrene is a substituted pyrene derivative known for its unique structural and electronic properties. Pyrene, a polycyclic aromatic hydrocarbon, serves as the core structure, with tert-butyl and methoxy groups attached at the 7 and 1 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Small-scale laboratory synthesis remains the primary method for obtaining this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Tert-butyl-1-methoxypyrene is unique due to the combination of tert-butyl and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its utility in specific applications, such as organic electronics and photophysics, compared to other pyrene derivatives .

Properties

CAS No.

189371-39-9

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

7-tert-butyl-1-methoxypyrene

InChI

InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3

InChI Key

QGLBFZUILRSYNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2

Origin of Product

United States

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